methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate
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Overview
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group attached to the pyrrole ring and a methylpentanoate ester group. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate typically involves the reaction of 2-formylpyrrole with methyl 4-methylpentanoate under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)-4-methylpentanoate.
Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-4-methylpentanoate.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it has been shown to interact with the catalytic site of enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate: Similar structure but with a propanoate ester group instead of a methylpentanoate group.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Contains an acetate ester group.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)butanoate: Contains a butanoate ester group.
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methylpentanoate group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems .
Biological Activity
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including hepatoprotective, immunostimulatory, and antiproliferative effects, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring, which is known for its biological activity. The presence of the formyl group enhances its reactivity and interaction with various biological targets. The structural formula can be represented as:
Hepatoprotective Effects
Research indicates that this compound exhibits hepatoprotective properties. Studies have shown that it can mitigate liver damage induced by toxins, potentially through antioxidant mechanisms that reduce oxidative stress in liver cells.
Immunostimulatory Activity
The compound has been studied for its ability to enhance immune responses. In vitro assays demonstrated that it significantly increases the phagocytic activity of macrophages, suggesting a role in boosting innate immunity. This effect is crucial for developing treatments against infections and enhancing vaccine efficacy .
Antiproliferative Effects
This compound has shown promising antiproliferative effects against various cancer cell lines. In particular, it has been reported to inhibit the growth of HepG2 and EACC cells, indicating potential as an anticancer agent . The mechanism involves induction of apoptosis and modulation of cell cycle progression.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole moiety interacts with enzymes and receptors involved in cellular signaling pathways. This multifaceted mechanism underlies its diverse biological effects.
Study 1: Hepatoprotective Activity
In a controlled study, rats were administered this compound prior to exposure to carbon tetrachloride (CCl₄). Results indicated a significant reduction in liver enzyme levels (ALT and AST), suggesting effective hepatoprotection.
Study 2: Immunomodulatory Effects
A study involving RAW 264.7 macrophage cells demonstrated that treatment with the compound increased nitric oxide production significantly, indicating enhanced immune function. The increase in phagocytosis was measured using flow cytometry, confirming its immunostimulatory properties .
Study 3: Anticancer Activity
In vitro tests on various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 20 to 50 µM across different cell types, highlighting its potential as a lead compound for anticancer drug development .
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)-4-methylpentanoate |
InChI |
InChI=1S/C12H17NO3/c1-9(2)7-11(12(15)16-3)13-6-4-5-10(13)8-14/h4-6,8-9,11H,7H2,1-3H3 |
InChI Key |
WKNDIVOAKRQKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1C=CC=C1C=O |
Origin of Product |
United States |
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